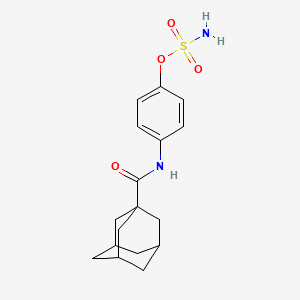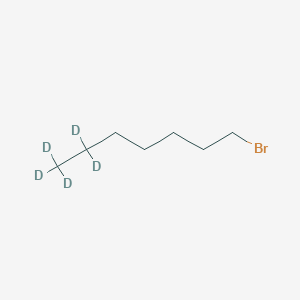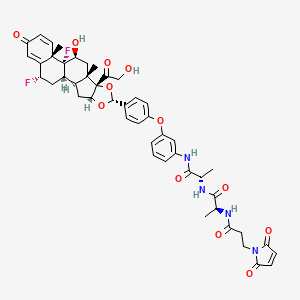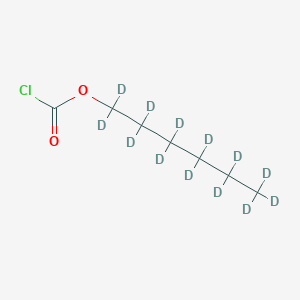
Antimalarial agent 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial Agent 12 is a novel compound that has shown significant promise in the treatment of malaria. Malaria is a life-threatening disease caused by Plasmodium parasites, which are transmitted to humans through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 12 involves multiple steps, starting with the preparation of quinoline derivatives. One common method includes the Biginelli reaction, which involves the condensation of quinoline-4-carbaldehyde with urea and ethyl acetoacetate under acidic conditions . The reaction is typically carried out at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using crystallization and chromatography techniques to ensure high purity and potency.
Analyse Chemischer Reaktionen
Types of Reactions: Antimalarial Agent 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which retain the antimalarial activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Antimalarial Agent 12 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline-based compounds.
Biology: The compound is used in studies to understand the life cycle of Plasmodium parasites and their interaction with host cells.
Medicine: this compound is being investigated for its potential to treat drug-resistant strains of malaria.
Industry: The compound is used in the development of new antimalarial drugs and formulations.
Wirkmechanismus
Antimalarial Agent 12 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This results in the death of the parasite and the resolution of the infection . Additionally, the compound may interfere with nucleic acid synthesis and protein synthesis in the parasite .
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A widely used antimalarial drug that also targets the heme detoxification pathway.
Artemisinin: A natural product that generates free radicals to damage parasite proteins.
Quinine: An older antimalarial drug with a similar mechanism of action to chloroquine.
Uniqueness: Antimalarial Agent 12 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum. It also has a favorable pharmacokinetic profile, allowing for less frequent dosing compared to other antimalarial drugs .
Eigenschaften
Molekularformel |
C26H18BrClN2O2 |
|---|---|
Molekulargewicht |
505.8 g/mol |
IUPAC-Name |
(5-bromo-1-benzofuran-2-yl)-[(1R)-1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C26H18BrClN2O2/c27-17-7-10-22-16(13-17)14-23(32-22)26(31)30-12-11-20-19-3-1-2-4-21(19)29-24(20)25(30)15-5-8-18(28)9-6-15/h1-10,13-14,25,29H,11-12H2/t25-/m1/s1 |
InChI-Schlüssel |
HZSCLSLYKFCGEO-RUZDIDTESA-N |
Isomerische SMILES |
C1CN([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
Kanonische SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC6=C(O5)C=CC(=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










pyrimidine-2,4-dione](/img/structure/B12398814.png)




![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
